Lipegfilgrastim is classified as a long-acting G-CSF analog. It is derived from recombinant DNA technology, which allows for the production of proteins with specific modifications that enhance their therapeutic efficacy and safety profiles. The compound's structure features a single polyethylene glycol (PEG) chain attached to a glycan moiety, differentiating it from other G-CSF products like pegfilgrastim, which has PEG directly conjugated to an amino acid .
The synthesis of lipegfilgrastim involves a highly site-specific glycoPEGylation process. This method includes the conjugation of a 20-kDa PEG molecule to a glycan moiety that has been previously attached to the protein backbone rather than directly to an amino acid residue. This innovative approach results in improved pharmacokinetic properties, including increased half-life and reduced clearance rates compared to conventional pegylated forms .
The synthesis can be summarized in the following steps:
Lipegfilgrastim's molecular structure consists of a modified form of human G-CSF with a molecular weight of approximately 38 kDa due to the addition of the PEG moiety. The structural modification provides enhanced solubility and stability, contributing to its extended half-life in circulation .
The key features include:
Lipegfilgrastim undergoes various biochemical interactions primarily through its binding to the G-CSF receptor on neutrophils. This binding initiates internalization via endocytosis, leading to degradation within cells . The specific reactions include:
Lipegfilgrastim exerts its effects by stimulating the proliferation and differentiation of neutrophil precursors in the bone marrow. Upon administration, it binds to specific receptors on hematopoietic cells, promoting increased production of neutrophils and enhancing their release into circulation .
Key aspects include:
Lipegfilgrastim exhibits several notable physical and chemical properties:
Relevant data indicate that lipegfilgrastim has a terminal elimination half-life that is 5–10 hours longer than that of pegfilgrastim, leading to improved dosing convenience for patients undergoing chemotherapy .
Lipegfilgrastim is primarily utilized in oncology for:
Clinical studies have demonstrated its efficacy in comparison to other G-CSF agents, showing significant advantages in terms of dosing frequency and patient adherence .
Lipegfilgrastim is a glycopegylated recombinant human granulocyte colony-stimulating factor (G-CSF) analog. Its molecular structure comprises a 20-kDa polyethylene glycol (PEG) moiety conjugated to the O-glycosylation site (threonine-134) of filgrastim via a carbohydrate linker, distinguishing it from pegfilgrastim, which uses direct N-terminal methionine pegylation [2] [4]. This site-specific glycopegylation preserves the receptor-binding domain (N-terminal residues 1-30), enabling unhindered interaction with the granulocyte colony-stimulating factor receptor [3] [4].
Upon subcutaneous administration, lipegfilgrastim binds to the granulocyte colony-stimulating factor receptor on myeloid progenitor cells, inducing homodimerization of the receptor. This dimerization activates intracellular signaling cascades, including:
Preclinical studies demonstrate that lipegfilgrastim’s glycopegylation enhances resistance to neutrophil elastase degradation compared to pegfilgrastim, allowing prolonged receptor activation and increased biological activity retention [2] [4]. In vitro binding assays confirm equivalent receptor affinity between lipegfilgrastim and pegfilgrastim, validating structural bioequivalence at the target interface [3] [12].
Table 1: Molecular Characteristics of Lipegfilgrastim
Property | Lipegfilgrastim | Pegfilgrastim |
---|---|---|
PEG Conjugation Site | O-glycosylation site (Thr-134) | N-terminal methionine |
PEG Size | 20 kDa | 20 kDa |
Receptor Binding Affinity | Equivalent to pegfilgrastim | Reference standard |
Elastase Resistance | Higher than pegfilgrastim | Standard |
Molecular Weight | ~39 kDa | ~39 kDa |
Lipegfilgrastim exhibits dose-dependent pharmacokinetics characterized by parallel linear and non-linear clearance mechanisms:
Following subcutaneous injection in adults, lipegfilgrastim absorption is slow (median time to maximum concentration [t~max~]: 24–48 hours) due to PEG-mediated lymphatic uptake. Maximum serum concentration (C~max~) ranges from 227–317 ng/mL after a 6 mg dose, with area under the curve (AUC) values proportional to body weight [6] [8]. The terminal half-life ranges from 32–62 hours, influenced by baseline absolute neutrophil count [3] [7].
In pediatric patients (2–18 years), weight-adjusted dosing (100 µg/kg) yields comparable C~max~ and AUC across age groups, confirming consistent exposure. A phase I study in children with sarcoma demonstrated:
Table 2: Pharmacokinetic Parameters of Lipegfilgrastim Across Populations
Population | Dose | C~max~ (ng/mL) | t~max~ (h) | AUC~0–240h~ (ng·h/mL) | Half-life (h) |
---|---|---|---|---|---|
Adults (Breast Cancer) | 6 mg | 227–266 | 44–48 | 19,800–22,600 | 32–49 |
Adults (Lung Cancer) | 6 mg | 317 | 24 | 24,900 | 42 |
Pediatrics (2–<6 years) | 100 µg/kg | 208 | 24 | 23,900 | 38 |
Pediatrics (12–<18 years) | 100 µg/kg | 225 | 30 | 26,100 | 41 |
Lipegfilgrastim clearance is governed by a self-regulating mechanism dependent on neutrophil dynamics:
This self-regulation creates negative feedback:
Population pharmacokinetic analyses confirm that body weight and absolute neutrophil count are the primary covariates influencing lipegfilgrastim clearance. The relationship is described by:Clearance (mL/h/kg) = 14 + 5.2 × (Absolute neutrophil count / 1×10⁹/L)This model underpins the consistency of pharmacodynamic effects across patient subgroups [6] [8]. Neutrophil-mediated clearance also explains the lack of accumulation after repeated cycles, as drug elimination resets with each neutropenic nadir [3] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7